1-Ethyl-5-methoxy-3,3-dimethylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-methoxy-3,3-dimethylindoline is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, making them a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-Ethyl-5-methoxy-3,3-dimethylindoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-Ethyl-5-methoxy-3,3-dimethylindoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often converting ketones or aldehydes to alcohols.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
1-Ethyl-5-methoxy-3,3-dimethylindoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-methoxy-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Ethyl-5-methoxy-3,3-dimethylindoline can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxy-2,3,3-trimethylindoline: Used in the synthesis of squaraine dyes.
Indole-3-carbinol: Known for its anticancer properties.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of indole derivatives in scientific research and industry .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-ethyl-5-methoxy-3,3-dimethyl-2H-indole |
InChI |
InChI=1S/C13H19NO/c1-5-14-9-13(2,3)11-8-10(15-4)6-7-12(11)14/h6-8H,5,9H2,1-4H3 |
InChI Key |
DUZOILCFMXBYNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C2=C1C=CC(=C2)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.